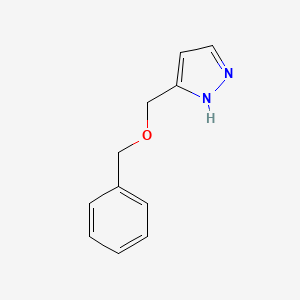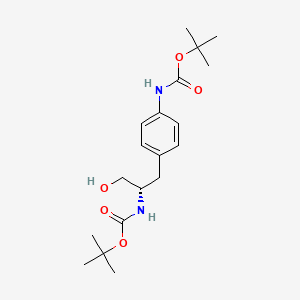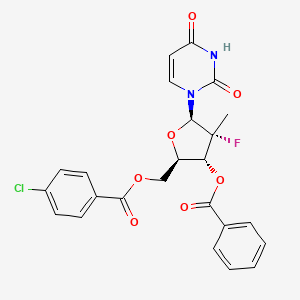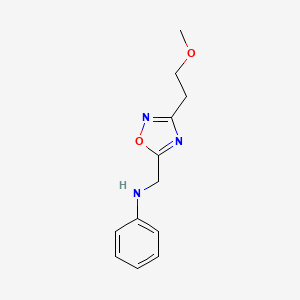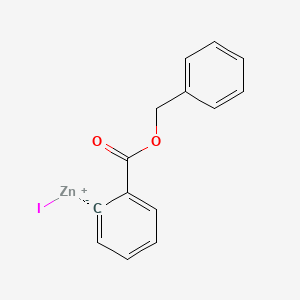
2-Amino-3-chloroquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chloroquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives, including this compound, are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloroquinolin-7-ol can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach protocols . These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions.
Modern synthetic approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency and environmental sustainability of the synthesis process.
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions and green chemistry approaches are increasingly favored for their efficiency and reduced environmental footprint .
化学反応の分析
Types of Reactions
2-Amino-3-chloroquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation is typically carried out using halogenating agents like chlorine or bromine, while alkylation and acylation involve alkyl halides and acyl chlorides, respectively
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
科学的研究の応用
2-Amino-3-chloroquinolin-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-chloroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. The compound can also interact with DNA and enzymes, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
- 2-Aminoquinoline
- 3-Chloroquinoline
- 7-Hydroxyquinoline
- 2-Amino-7-chloroquinoline
Comparison
2-Amino-3-chloroquinolin-7-ol is unique due to the presence of both amino and chloro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it a valuable compound for various applications .
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
2-amino-3-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |
InChIキー |
PQLBKZHVOMHKPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


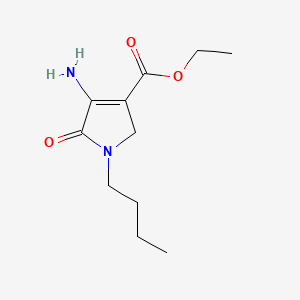
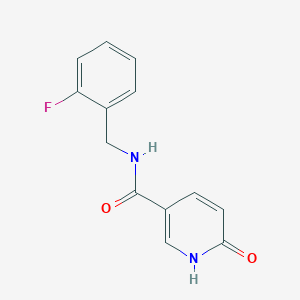
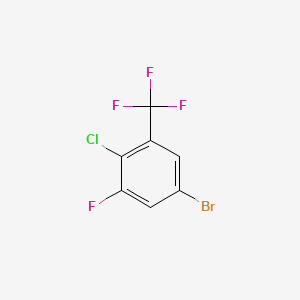
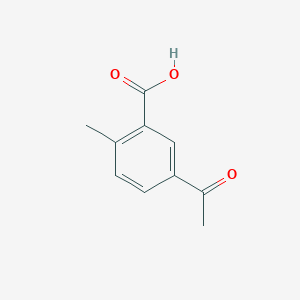
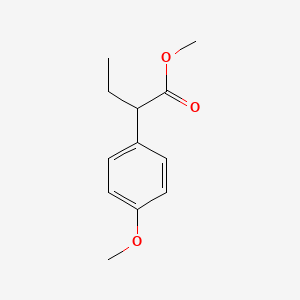
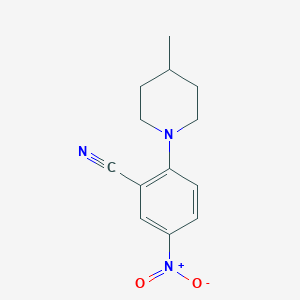
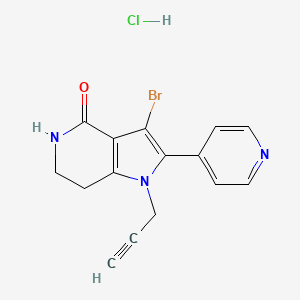
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
